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Compound of Interest

Compound Name: AMXT-1501 tetrahydrochloride

Cat. No.: B8081543

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and
Mechanism of Action of a Novel Polyamine Transport Inhibitor

Abstract

AMXT-1501 is a novel, orally active small molecule engineered to function as a potent inhibitor
of polyamine transport. Its primary therapeutic application lies in oncology, where it is being
investigated for its ability to disrupt the polyamine metabolism essential for rapid cell
proliferation in various cancers. This document provides a comprehensive technical overview of
AMXT-1501 tetrahydrochloride, including its chemical structure, physicochemical properties,
mechanism of action, and key preclinical and clinical findings. It is intended to serve as a
resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Physicochemical Properties

AMXT-1501 tetrahydrochloride is the hydrochloride salt form of the active compound AMXT-
1501. The presence of multiple basic nitrogen atoms allows for the formation of this salt,
enhancing its solubility and suitability for pharmaceutical formulation.

Based on available chemical information, the definitive structure of the parent compound
AMXT-1501 is presented below.

Chemical Structure of AMXT-1501
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Caption: Chemical structure of the AMXT-1501 free base.

Physicochemical Data

A summary of the known physicochemical properties of AMXT-1501 and its tetrahydrochloride

salt is provided in the table below.

Click to download full resolution via product page

Property

Value

Reference

Chemical Name

AMXT-1501 tetrahydrochloride

[1]2]

Molecular Formula C32H72ClsNeO2 [2]
Molecular Weight 714.77 g/mol [2]
Parent Compound Formula C32H68N602 [3]
Parent Compound MW 568.92 g/mol [3]

Solubility

Water: 60 mg/mL (83.94 mM)

[2]

Storage (Powder)

-20°C for 3 years

[2]

Storage (in Solvent)

-80°C for 1 year

[2]

Mechanism of Action and Signaling Pathway

AMXT-1501 exerts its therapeutic effect by inhibiting the polyamine transport system, a critical

pathway for cancer cells to acquire essential polyamines from their microenvironment.[4][5]

Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules that

play a crucial role in cell growth, differentiation, and proliferation.[6]
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Many cancer types, including neuroblastoma, exhibit elevated levels of polyamines.[7][8] While
some cancer cells can synthesize their own polyamines, they often rely on uptake from the
extracellular environment to meet the high demands of rapid proliferation.[7][9]

AMXT-1501 is often used in combination with difluoromethylornithine (DFMO), an inhibitor of
ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis
pathway.[4][7] This dual-pronged approach of blocking both the synthesis (with DFMO) and
uptake (with AMXT-1501) of polyamines leads to a more comprehensive depletion of
intracellular polyamine pools, resulting in synergistic anti-tumor activity.[7][9]

The depletion of intracellular polyamines through the combined action of AMXT-1501 and
DFMO has been shown to induce G1 cell cycle arrest and trigger apoptosis, mediated by the
activation of caspase-3 and cleavage of PARP.[1][7]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of AMXT-1501 in conjunction with
DFMO.
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Caption: Dual inhibition of polyamine metabolism by DFMO and AMXT-1501.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b8081543?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Preclinical and Clinical Development
In Vitro Studies

AMXT-1501 has demonstrated significant cytotoxic effects against various cancer cell lines,
particularly neuroblastoma. When used as a single agent, AMXT-1501 exhibits ICso values in
the micromolar range. The combination of AMXT-1501 with DFMO results in a synergistic

inhibition of cell proliferation.[7]

Cell Line ICs0 of AMXT-1501 (pM) Reference
SMS-KCNR 17.72 [1]
BE(2)-C 17.69 [1]
SH-SY5Y 14.13 [1]

In Vivo Studies

In animal models, the combination of AMXT-1501 and DFMO has been shown to effectively
block tumor growth.[1] Notably, the anti-tumor effect of AMXT-1501 was observed in
immunocompetent mice but not in athymic nude mice, suggesting a potential role of the
immune system in its therapeutic efficacy.[1] In a mouse model of experimental autoimmune
encephalomyelitis (EAE), AMXT-1501 tetrahydrochloride administered at 3 mg/kg via
subcutaneous injection daily for 28 days delayed disease onset.[2]

Clinical Trials

AMXT-1501, in combination with DFMO, is currently being evaluated in multiple clinical trials for
the treatment of various cancers.[10][11] The FDA has granted Orphan Drug Designation to the
combination of AMXT-1501 and DFMO for the treatment of neuroblastoma, highlighting its
potential in this patient population.[4][5][12] Clinical studies are designed to assess the safety,
tolerability, pharmacokinetics, and anti-tumor activity of this combination therapy in patients
with advanced solid tumors and neuroblastoma.[11]

Experimental Protocols
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While detailed, step-by-step experimental protocols are proprietary to the conducting research
institutions, the general methodologies employed in the preclinical evaluation of AMXT-1501
can be summarized.

Cell Viability Assay

A common method to determine the cytotoxic effects of AMXT-1501 is the MTT or WST-1

assay.
Seed cancer cells
in 96-well plates

Treat cells with varying
concentrations of AMXT-1501
and/or DFMO

:

Incubate for a
specified period
(e.g., 48-96 hours)

:

Add MTT or WST-1
reagent to each well

:

Incubate to allow for
formazan formation

:

Measure absorbance
using a microplate reader

:

Analyze data to
determine cell viability
and calculate IC50 values
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Caption: General workflow for a cell viability assay.

Apoptosis Assay (Western Blot for Cleaved Caspase-3
and PARP)

To assess the induction of apoptosis, Western blotting for key apoptotic markers is frequently
performed.
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Treat cells with
AMXT-1501 +/- DFMO

Lyse cells and
collect protein extracts

Quantify protein
concentration (e.g., BCA assay)

Separate proteins by
SDS-PAGE

Transfer proteins to a
PVDF membrane

Block the membrane to
prevent non-specific
antibody binding

Probe with primary antibodies
against cleaved caspase-3,
cleaved PARP, and a
loading control (e.g., actin)

Wash to remove
unbound primary antibody

;

Incubate with HRP-conjugated
secondary antibodies

l

Wash to remove
unbound secondary antibody

'

Detect signal using an
enhanced chemiluminescence
(ECL) substrate

Image the blot
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Caption: Workflow for Western blot analysis of apoptotic markers.
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Conclusion

AMXT-1501 tetrahydrochloride is a promising new agent in the field of oncology, particularly
when used in combination with DFMO to achieve a comprehensive blockade of polyamine
metabolism. Its well-defined mechanism of action, synergistic effects with DFMO, and
encouraging preclinical and early clinical data warrant further investigation. This technical guide
provides a foundational understanding of AMXT-1501 for professionals engaged in the
development of novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8081543#chemical-structure-and-properties-of-amxt-
1501-tetrahydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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